molecular formula C14H9N3O B1259073 2-(1H-Benzo[d]imidazol-2-yl)-3-(furan-2-yl)acrylonitrile

2-(1H-Benzo[d]imidazol-2-yl)-3-(furan-2-yl)acrylonitrile

Cat. No. B1259073
M. Wt: 235.24 g/mol
InChI Key: PINFVMBXAWOWAD-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-yl)-3-(2-furanyl)-2-propenenitrile is a member of benzimidazoles.

Scientific Research Applications

Synthesis and Cytotoxic Activities

Research by Sa̧czewski et al. (2004) explored acrylonitriles substituted with benzimidazoles and furan for cytotoxic potency against human cancer cell lines. They found that these compounds caused delayed cell death characterized by apoptosis, indicating potential as cancer therapeutics (Sa̧czewski et al., 2004).

Corrosion Inhibition

Yadav et al. (2015) synthesized amino acid compounds including 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine and studied them as inhibitors for steel corrosion in HCl solution, demonstrating the effectiveness of these compounds in corrosion protection (Yadav et al., 2015).

Chemical Sensing

Kumar et al. (2018) developed a benzimidazole-based probe incorporating acrylonitrile for the detection of CN− ions, showcasing its use as a sensitive chemical sensor (Kumar et al., 2018).

Material Science and Coordination Chemistry

Agarwal and Bharadwaj (2015) synthesized a porous coordination polymer using a compound related to 2-(1H-benzo[d]imidazol-2-yl)acrylonitrile, demonstrating its application in creating novel materials with potential use in catalysis and gas storage (Agarwal & Bharadwaj, 2015).

Luminescence and Optic Material

A study on heterocyclic chemicals including 2-(1H-benzo[d]imidazol-2-yl)-3-(3-(4-nitrophenyl)-1-phenyl-1Hpyrazol-4-yl)acrylonitrile indicated their potential as nonlinear optical (NLO) materials due to their promising electronic properties (International Journal of Engineering and Advanced Technology, 2019).

properties

Product Name

2-(1H-Benzo[d]imidazol-2-yl)-3-(furan-2-yl)acrylonitrile

Molecular Formula

C14H9N3O

Molecular Weight

235.24 g/mol

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile

InChI

InChI=1S/C14H9N3O/c15-9-10(8-11-4-3-7-18-11)14-16-12-5-1-2-6-13(12)17-14/h1-8H,(H,16,17)/b10-8-

InChI Key

PINFVMBXAWOWAD-NTMALXAHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC=CO3)/C#N

SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=CO3)C#N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=CO3)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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